molecular formula C8H6BrClO2 B1274378 3-Bromo-5-chloro-4-methoxybenzaldehyde CAS No. 161565-36-2

3-Bromo-5-chloro-4-methoxybenzaldehyde

Cat. No.: B1274378
CAS No.: 161565-36-2
M. Wt: 249.49 g/mol
InChI Key: JUDGICQPFOAWBS-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-methoxybenzaldehyde is a natural product found in Bjerkandera adusta with data available.

Scientific Research Applications

Antioxidant Activity

A study by (Rijal, Haryadi, & Anwar, 2022) explored the synthesis of various benzaldehydes, including 3-bromo-4-hydroxy-5-methoxybenzaldehyde, and evaluated their antioxidant activities. The antioxidant activity was tested using the DPPH method, indicating potential uses in fields requiring antioxidant properties.

Halogenated Compound Production

Research by (Spinnler et al., 1994) demonstrated that the white-rot fungus Bjerkandera adusta produces various halogenated compounds, including 3-bromo-5-chloro-4-methoxybenzaldehyde. This indicates its potential application in biosynthesis and organic chemistry research.

Metabolism Study in Fungi

A study by (Beck, Lauritsen, Patrick, & Cooks, 2000) used membrane inlet mass spectrometry to analyze halogenated organic compounds produced by Bjerkandera adusta, including chloro-3-bromo-4-methoxybenzaldehyde. This research is significant in understanding fungal metabolism of halogenated compounds.

Crystallography and Molecular Structure

Research by (Hou, 2009) focused on the crystallographic study of a compound derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde. The findings provide insights into the molecular structure and stability of such compounds, useful in materials science and molecular engineering.

Hydrazone Compounds

A study by (Wang, You, & Wang, 2011) explored the synthesis and characterization of hydrazone compounds derived from 3-bromo-5-chloro-2-hydroxybenzaldehyde. These findings contribute to the field of organic synthesis and compound characterization.

Safety and Hazards

For detailed safety information, refer to the MSDS .

Properties

IUPAC Name

3-bromo-5-chloro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDGICQPFOAWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397503
Record name 3-bromo-5-chloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161565-36-2
Record name 3-bromo-5-chloro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the discovery of 3-bromo-5-chloro-4-methoxybenzaldehyde?

A1: This compound, produced by the fungus Bjerkandera adusta when grown in a bromide-rich medium, is significant because it is a previously unreported natural product. [] The research demonstrates the fungus's capability to biosynthesize halogenated organic compounds, including this novel molecule. This finding opens up avenues for exploring the potential uses of such compounds and understanding the mechanisms by which fungi produce them.

Q2: How does the production of this compound relate to other compounds produced by Bjerkandera adusta?

A2: The study shows that Bjerkandera adusta produces a range of halogenated and non-halogenated aromatic compounds. [] For instance, the fungus produces chlorinated derivatives like 3-chloro-4-methoxybenzaldehyde even at very low chloride concentrations. When bromide is added, it produces brominated compounds like 3-bromo-4-methoxybenzaldehyde and, interestingly, the mixed halogenated compound this compound. This suggests a flexible biosynthetic pathway in the fungus capable of incorporating different halogens depending on their availability in the environment.

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